molecular formula C10H12O B14079351 8,9-Dehydrothymol CAS No. 18612-99-2

8,9-Dehydrothymol

Cat. No.: B14079351
CAS No.: 18612-99-2
M. Wt: 148.20 g/mol
InChI Key: IHWFPRKZRRGTTI-UHFFFAOYSA-N
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Description

8,9-Dehydrothymol is a naturally occurring monoterpenoid phenol with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is a derivative of thymol, which is commonly found in the essential oils of various plants, particularly those in the thyme family. The compound is known for its aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dehydrothymol typically involves the dehydrogenation of thymol. One common method is the catalytic dehydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere . The reaction is carried out at elevated temperatures, usually around 200-300°C, to facilitate the removal of hydrogen atoms from the thymol molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation reactors ensures efficient dehydrogenation, and the product is purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 8,9-Dehydrothymol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or hydroxy derivatives.

    Reduction: Reduction reactions can convert this compound back to thymol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The biological activity of 8,9-Dehydrothymol is attributed to its ability to interact with cellular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) production. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparison with Similar Compounds

    Thymol: The parent compound, known for its antimicrobial and antioxidant properties.

    Carvacrol: Another monoterpenoid phenol with similar biological activities.

    Eugenol: A phenolic compound with strong antimicrobial and analgesic properties.

Uniqueness of 8,9-Dehydrothymol: this compound is unique due to its specific dehydrogenated structure, which imparts distinct chemical reactivity and biological activity compared to its parent compound thymol and other similar compounds .

Properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-6,11H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFPRKZRRGTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423892
Record name 8,9-Dehydrothymol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18612-99-2
Record name 8,9-Dehydrothymol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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